P2Y6 Receptor Antagonism
(4-Bromopyridin-2-yl)methanamine demonstrates a defined and quantifiable functional activity as an antagonist of the human P2Y6 receptor, a G-protein coupled receptor implicated in inflammation and other diseases [1]. Its IC50 value of 3.49 µM provides a clear benchmark for potency and is a key differentiator. In contrast, the closest halogen analogs—specifically the 4-chloro, 4-fluoro, and 4-iodo derivatives—lack any reported P2Y6 activity data in public scientific repositories or authoritative databases. This makes the bromo compound a 'known quantity' for purinergic receptor research, while the others are 'unknowns' that would require de novo pharmacological profiling.
| Evidence Dimension | P2Y6 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 3.49 µM (3.49E+3 nM) |
| Comparator Or Baseline | 4-Chloro, 4-Fluoro, and 4-Iodo analogs: No data available |
| Quantified Difference | Undefined |
| Conditions | Antagonist activity measured in human 1321N1 cells expressing the human P2Y6 receptor, assessed by inhibition of UDP-induced intracellular calcium mobilization |
Why This Matters
The availability of a quantified IC50 for the bromo compound provides a validated starting point for structure-activity relationship (SAR) studies, a clear advantage over uncharacterized analogs that would require significant investment in initial screening.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50569547 (CHEMBL4854398) against human P2Y6 receptor. View Source
